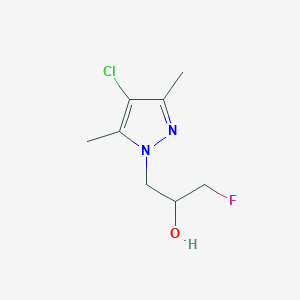
1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This particular compound features a pyrazole ring substituted with a chloro and two methyl groups, along with a fluoropropanol moiety.
Preparation Methods
The synthesis of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with 3-fluoropropanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction typically proceeds through nucleophilic substitution, where the hydroxyl group of the fluoropropanol attacks the pyrazole ring, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various substituted pyrazole derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the fluoropropanol moiety and the formation of pyrazole derivatives with hydroxyl groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, or water, and catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceutical agents, including anti-inflammatory, analgesic, and antimicrobial drugs.
Biological Studies: It is employed in biological studies to investigate the effects of pyrazole derivatives on different biological targets, such as enzymes and receptors.
Chemical Biology: The compound is used in chemical biology research to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is utilized in the development of agrochemicals, dyes, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. It may also interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific application and the biological system being studied. For example, in medicinal chemistry, the compound may target enzymes involved in inflammation or pain pathways, while in chemical biology, it may interact with proteins involved in cellular signaling or gene expression.
Comparison with Similar Compounds
1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol can be compared with other similar compounds, such as:
4-Chloro-3,5-dimethyl-1H-pyrazole: This compound lacks the fluoropropanol moiety and is used as a precursor in the synthesis of various pyrazole derivatives.
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine: This compound features an amine group instead of a fluoropropanol moiety and is used in the synthesis of pharmaceutical agents.
4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde: This compound contains an aldehyde group and is used in the synthesis of various pyrazole derivatives with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoropropanol moiety, which imparts distinct chemical and biological properties to the compound.
Properties
Molecular Formula |
C8H12ClFN2O |
|---|---|
Molecular Weight |
206.64 g/mol |
IUPAC Name |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C8H12ClFN2O/c1-5-8(9)6(2)12(11-5)4-7(13)3-10/h7,13H,3-4H2,1-2H3 |
InChI Key |
CHIXUPROUUUMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(CF)O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B13285772.png)
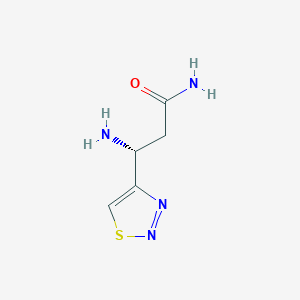
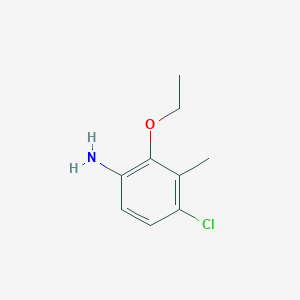

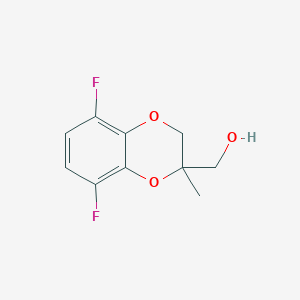
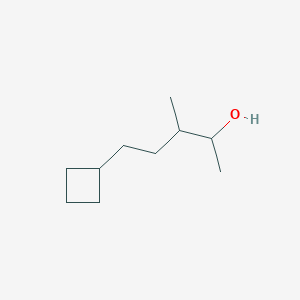

![3-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13285810.png)

![4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13285828.png)
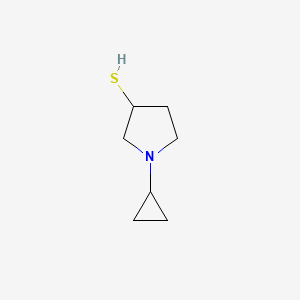
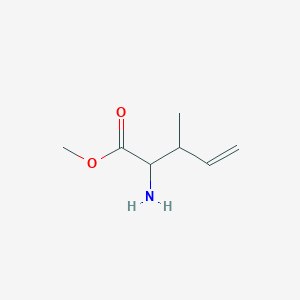
amine](/img/structure/B13285838.png)
![7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B13285841.png)
